Home > Products > Building Blocks P15375 > N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid - 1173928-26-1

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid

Catalog Number: EVT-1731179
CAS Number: 1173928-26-1
Molecular Formula: C20H26F3N5O9S2
Molecular Weight: 601.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine, also known as SGI-1776, is a synthetic compound primarily recognized for its role as a potent inhibitor of the serine/threonine protein kinases within the Pim family. This compound has garnered attention in biomedical research due to its potential therapeutic applications in cancer treatment, particularly in targeting prostate cancer and other malignancies characterized by the overexpression of Pim kinases.

Source and Classification

This compound is cataloged under the CAS number 1025065-69-3 and has a molecular formula of C20H22F3N5O, with a molecular weight of 405.43 g/mol. The purity of commercially available SGI-1776 is typically around 98% . It falls under the classification of imidazo[1,2-b]pyridazines, which are a group of compounds noted for their biological activity, especially as protein kinase inhibitors .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine involves several steps that typically include:

  1. Formation of the Imidazo[1,2-b]pyridazine Core: This step often employs cyclization reactions involving appropriate precursors that contain both imidazole and pyridazine functionalities.
  2. Introduction of Functional Groups: The trifluoromethoxy group can be introduced via electrophilic aromatic substitution or other fluorination techniques.
  3. Alkylation: The piperidine moiety is introduced through alkylation reactions, where a suitable alkyl halide reacts with the nitrogen atom of the piperidine derivative.

These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity .

Chemical Reactions Analysis

Reactions and Technical Details

SGI-1776 primarily acts through competitive inhibition of Pim kinases. The mechanism involves binding to the ATP-binding site of these kinases, thereby preventing phosphorylation of downstream targets involved in cell cycle regulation and apoptosis. This inhibition can lead to significant alterations in cellular signaling pathways associated with tumor growth and survival .

In vitro studies have demonstrated that treatment with SGI-1776 results in:

  • Decreased phosphorylation of substrates such as p21Cip1/WAF1 and Bad.
  • Induction of G1 cell cycle arrest.
  • Triggering apoptosis in cancer cell lines resistant to traditional therapies .
Mechanism of Action

Process and Data

The mechanism by which SGI-1776 exerts its effects involves several key processes:

  1. Inhibition of Kinase Activity: By binding to the active site of Pim kinases (Pim-1, Pim-2, and Pim-3), SGI-1776 prevents these enzymes from phosphorylating their substrates.
  2. Impact on Cell Cycle: The inhibition leads to cell cycle arrest at the G1 phase, thereby preventing cells from progressing to DNA synthesis.
  3. Induction of Apoptosis: The compound triggers apoptotic pathways by modulating proteins involved in cell survival and death, which is particularly beneficial in treating chemoresistant cancers.

Quantitative studies have shown that increasing concentrations of SGI-1776 correlate with higher rates of apoptosis in treated cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SGI-1776 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide at concentrations greater than 10 mM.
  • Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity.

Relevant data includes:

  • Melting Point: Not specified in available literature but should be determined experimentally for practical applications.

These properties are critical for its formulation in therapeutic settings .

Applications

Scientific Uses

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine has significant potential applications in:

  • Cancer Therapy: As an ATP-competitive inhibitor targeting Pim kinases, it shows promise for treating various cancers including prostate cancer and chronic lymphocytic leukemia.
  • Research Tool: It serves as a valuable tool for studying the role of Pim kinases in cellular processes such as proliferation, survival, and resistance mechanisms in cancer cells.
Introduction to N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid in Contemporary Research

Historical Context and Emergence in Medicinal Chemistry Literature

The discovery of N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine (commonly known as SGI-1776 free base; CAS: 1025065-69-3) emerged from targeted kinase inhibitor research in the late 2000s. Its development was driven by the urgent need for Pim kinase inhibitors in oncology, particularly against hematological malignancies and treatment-resistant solid tumors. The compound first appeared in peer-reviewed literature through foundational studies published in Blood and Molecular Cancer Therapeutics between 2009-2011 [2] [4] [8]. These early investigations demonstrated its potent ATP-competitive inhibition against all three Pim kinase isoforms (Pim-1, Pim-2, Pim-3) and FLT3 kinase, establishing it as a promising candidate for cancer therapeutics [4] [8]. The sulfuric acid salt form (CAS: 1173928-26-1) subsequently emerged as a pharmaceutical development candidate, addressing solubility limitations of the free base while maintaining biological activity [7] [8]. Its inclusion in patent US10875864B2 covering substituted imidazo[1,2-b]pyridazines as protein kinase inhibitors underscored its structural novelty and therapeutic potential [5].

Table 1: Key Historical Milestones of the Compound

YearDevelopment MilestoneSignificance
2009First biological characterizationDemonstrated Pim kinase inhibition and apoptosis induction in CLL lymphocytes [2]
2009Prostate cancer mechanism studyEstablished efficacy in taxane-resistant cell lines [4] [8]
2011In vivo xenograft validationConfirmed antitumor activity in renal cell carcinoma models [4]
Post-2011Salt form developmentImproved aqueous solubility for pharmaceutical applications [7] [8]

Structural Significance of the Imidazo[1,2-b]pyridazin-6-amine Core

The imidazo[1,2-b]pyridazine scaffold represents a privileged heterocyclic system in kinase inhibitor design due to its exceptional capacity for molecular recognition within kinase ATP-binding pockets. This bicyclic core provides a planar, electron-rich platform that facilitates multiple key binding interactions:

  • Hydrogen bonding networks: The pyridazine nitrogen atoms (positions 1 and 2) and the imidazole nitrogen (position 7) form critical hydrogen bonds with kinase hinge region residues, as evidenced by the compound's low nanomolar IC50 against Pim-1 (7 nM) [4] [8].
  • Planar topology: The fused bicyclic system enables optimal π-stacking interactions with hydrophobic residues in the ATP-binding cleft, particularly Phe49 and Leu174 in Pim-1 [5] [8].
  • Synthetic versatility: Position 3 of the imidazo[1,2-b]pyridazine core allows direct functionalization with diverse aromatic systems, enabling fine-tuning of target engagement and selectivity profiles. The synthetic route typically involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, achieving approximately 49% yield for the final step as reported in literature [6].

The strategic incorporation of the 6-amine functionality enables vectorial extension into deeper hydrophobic regions of the kinase domain through the (1-methylpiperidin-4-yl)methyl substituent. This secondary amine serves as a crucial conformational control element, adopting an orientation that positions the piperidine moiety optimally for interactions with allosteric pockets [5] [8].

Role of the Trifluoromethoxy Substituent in Bioactive Molecule Design

The 3-(trifluoromethoxy)phenyl group attached at position 3 of the imidazo[1,2-b]pyridazine core fulfills multiple sophisticated roles in the compound's pharmacodynamic and pharmacokinetic profile:

  • Electron-withdrawing effects: The trifluoromethoxy (-OCF₃) group significantly influences the electron density distribution across the phenyl ring, creating an electron-deficient aromatic system that enhances π-stacking interactions with tyrosine and phenylalanine residues in the kinase hydrophobic pocket [3] [5].
  • Metabolic stability: Compared to traditional methoxy groups, the trifluoromethoxy substituent demonstrates superior resistance to cytochrome P450-mediated demethylation, thereby extending plasma half-life. This contributes to the compound's bioavailability and sustained target engagement in xenograft models [4] [6].
  • Lipophilicity optimization: The substituent contributes significantly to the molecule's calculated logP value (3.36), positioning it within the optimal range for cell membrane permeability while avoiding excessive hydrophobicity [6]. This balanced lipophilicity directly supports cellular activity, with IC50 values of 5.2±0.6 µM observed in HO-8910 ovarian cancer cells [6].
  • Steric and electrostatic contributions: The trifluoromethoxy group occupies a specific subpocket in the Pim-1 kinase domain, with the fluorine atoms participating in orthogonal dipole interactions with backbone carbonyls. This is reflected in the >50-fold selectivity for Pim-1 (IC50 = 7 nM) over Pim-2 (IC50 = 363 nM) [2] [8].

Rationale for Sulfuric Acid Counterion Selection in Salt Formation

The conversion of SGI-1776 free base to its bisulfate salt form represents a deliberate pharmaceutical strategy to address specific physicochemical challenges while preserving biological activity:

  • Solubility enhancement: The free base exhibits limited aqueous solubility (<1 mg/mL), constraining formulation options for preclinical studies. Sulfate salt formation dramatically improves solubility to 100 mg/mL in both water and DMSO, enabling high-concentration stock solutions for in vitro and in vivo studies [7] [8]. This enhanced solubility profile directly facilitated the compound's evaluation in animal models, including the demonstration of dose-dependent tumor growth inhibition at 75-200 mg/kg in MV-4-11 xenografts [4] [6].
  • Crystalline stability: The sulfate salt exists as an off-white crystalline powder that demonstrates excellent solid-state stability under recommended storage conditions (2-8°C, desiccated). This property ensures lot-to-lot consistency in research applications and prevents amorphous conversion that could affect dissolution rates [7] [8].
  • Hygroscopicity mitigation: While hygroscopic, the sulfate salt demonstrates significantly reduced moisture sensitivity compared to hydrochloride alternatives, facilitating handling during pharmaceutical manufacturing [8].
  • Counterion biocompatibility: Sulfate ions represent a physiologically compatible counterion with established regulatory acceptance, reducing toxicity concerns during development [7] [8].

Table 2: Comparative Properties of Free Base vs. Sulfate Salt

PropertyFree BaseSulfate SaltFunctional Impact
Molecular Weight405.42 g/mol503.50 g/molSalt adds ~24% mass; dose adjustment
Water Solubility<1 mg/mL100 mg/mLEnables aqueous formulations
DMSO Solubility≥40.5 mg/mL100 mg/mLHigh-concentration stocks
Solid FormAmorphousCrystalline powderImproved stability and handling
Storage Conditions-20°C2-8°CSimplified storage logistics

Table 3: Kinase Inhibition Profile of SGI-1776

Kinase TargetIC50 ValueSelectivity Fold (vs. Pim-1)Biological Consequence
Pim-17 nM1.0Cell cycle arrest, apoptosis
Pim-369 nM9.9Reduced Bad phosphorylation
FLT344 nM6.4AML cell growth inhibition
Pim-2363 nM51.9Synergistic kinase inhibition
Haspin34 nM4.9Mitotic regulation impact

The strategic selection of sulfuric acid for salt formation balances multiple pharmaceutical requirements while preserving the compound's potent kinase inhibition profile. The sulfate salt maintains equivalent biological activity to the free base, as demonstrated by consistent IC50 values across kinase assays and cellular models, enabling its widespread adoption as the reference standard in research settings [7] [8].

Properties

CAS Number

1173928-26-1

Product Name

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid

Molecular Formula

C20H26F3N5O9S2

Molecular Weight

601.6 g/mol

InChI

InChI=1S/C20H22F3N5O.2H2O4S/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23;2*1-5(2,3)4/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26);2*(H2,1,2,3,4)

InChI Key

VUAYTLGZIBSISZ-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2.OS(=O)(=O)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.